3-Amino-2,2,3,3-tetradeuteriopropanoic acid
Overview
Description
3-Amino-2,2,3,3-tetradeuteriopropanoic acid is a derivative of amino acids, which are fundamental building blocks of proteins and play a crucial role in various biological processes. While the provided papers do not directly discuss 3-amino-2,2,3,3-tetradeuteriopropanoic acid, they do provide insights into the synthesis and properties of related β-amino acids, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of β-amino acids is a topic of interest due to their biological significance and potential pharmaceutical applications. Paper describes the stereoselective preparation of various 2-fluoro and difluoro-3-amino carboxylic acid derivatives from common amino acids like alanine and valine. The use of (diethylamino)sulfur trifluoride (DAST) in the synthesis process is highlighted, which could be analogous to the methods used for deuterating compounds to produce 3-amino-2,2,3,3-tetradeuteriopropanoic acid. Paper discusses the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids, using electrophilic attack strategies. This approach may be relevant for the synthesis of deuterated β-amino acids. Lastly, paper presents a one-pot synthesis method for 3-amino-3-arylpropionic acids, which could potentially be adapted for the synthesis of deuterated compounds.
Molecular Structure Analysis
The molecular structure of β-amino acids is characterized by the presence of an amino group (NH2) and a carboxylic acid group (COOH) separated by a β-carbon atom. The papers discuss the incorporation of fluoro-β-amino acid residues into various cyclic peptides and pyrimidinones, providing structural data such as bond lengths and angles . This information is crucial for understanding the three-dimensional conformation of such molecules, which is likely similar to that of 3-amino-2,2,3,3-tetradeuteriopropanoic acid.
Chemical Reactions Analysis
The chemical reactivity of β-amino acids is influenced by the presence of substituents on the β-carbon, which can affect the acidity of the amino group and the reactivity of the carboxylic acid group. The papers do not directly address the chemical reactions of deuterated β-amino acids, but the synthesis and characterization of fluoro-substituted β-amino acids and the discussion of reaction mechanisms in the one-pot synthesis provide insights into the types of chemical reactions that such compounds may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of β-amino acids, such as melting points, spectroscopic characteristics (IR, NMR, MS), and optical rotation values, are thoroughly characterized in the papers . These properties are essential for the identification and analysis of β-amino acids and their derivatives. The deuterium substitution in 3-amino-2,2,3,3-tetradeuteriopropanoic acid would likely influence its physical properties, such as NMR spectroscopic data, due to the isotope effect.
Scientific Research Applications
1. Peptide Modification and Live Cell Labeling
A derivative of 3-Amino-2,2,3,3-tetradeuteriopropanoic acid, namely 3-(4-(1, 2, 4, 5-tetrazine-3-yl) phenyl)-2-aminopropanoic acid, has been synthesized and shown potential in peptide modification and live cell labeling. This compound demonstrates better water solubility and ease of synthesis compared to other similar compounds. It is stable in biological media and has been used for cancer cell labeling. This derivative can act as an analogue of phenylalanine or tyrosine in peptides, exhibiting significant biological activity (Ni et al., 2015).
2. Synthesis of α-Deuterated α-Amino Acids
α-Deuterated-α-amino acids, a class of stable isotopically labeled compounds, are crucial in advanced biomedical research. A method for preparing α-2H-α-amino acids with high enantiomeric purity and up to 99% deuteration has been developed. This method involves dynamic kinetic resolution and formation of intermediate Ni(ii) complexes, offering potential wide application for tailor-made α-2H-α-amino acids (Takeda et al., 2017).
3. Genetic Incorporation in Proteins
The fluorescent amino acid, 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap), which can be genetically incorporated into proteins in yeast, is a derivative of 3-Amino-2,2,3,3-tetradeuteriopropanoic acid. This small, environmentally sensitive fluorophore has been used to probe local structural changes in proteins, indicating its utility in understanding protein structure and interactions (Lee et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-amino-2,2,3,3-tetradeuteriopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMIRNVEIXFBKS-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,2,3,3-tetradeuteriopropanoic acid |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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